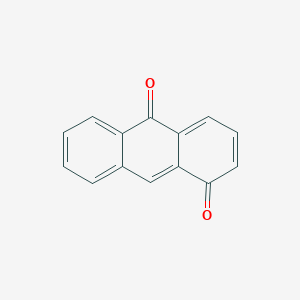![molecular formula C12H13NO2 B14586791 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 61545-39-9](/img/structure/B14586791.png)
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is a synthetic organic compound that features both an indole ring and an epoxide group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the epoxide group is known for its high reactivity. This combination makes this compound a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves the formation of the indole ring followed by the introduction of the epoxide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The epoxide group can then be introduced via an epoxidation reaction using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide, thiols, and alcohols can be used under basic conditions to open the epoxide ring.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can be compared with other similar compounds that feature both an indole ring and an epoxide group. Some of these compounds include:
6-[(oxiran-2-yl)methoxy]-1H-indole: Lacks the methyl group at the 6-position.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Contains two epoxide groups and a different aromatic structure.
2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Features a bis-epoxide structure with a different aromatic backbone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
61545-39-9 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
6-methyl-4-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-4-11-10(2-3-13-11)12(5-8)15-7-9-6-14-9/h2-5,9,13H,6-7H2,1H3 |
InChIキー |
BKAHBWRBBQERJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN2)C(=C1)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
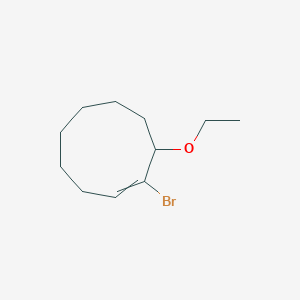
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
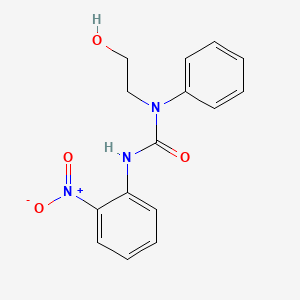

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
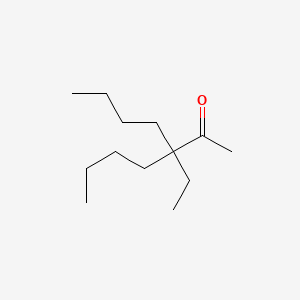
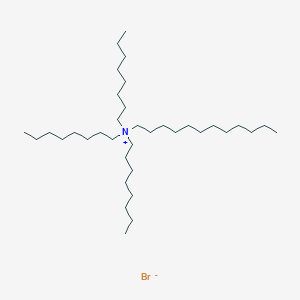
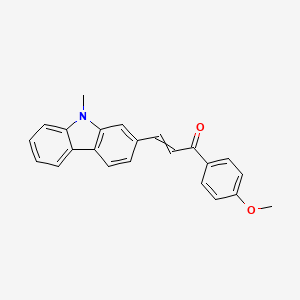
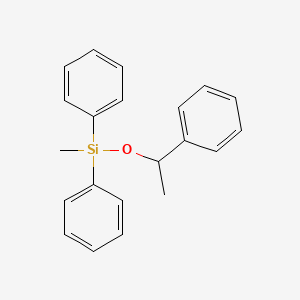
![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
